molecular formula C21H23N3O6S B496721 1-[(4-ACETAMIDOPHENYL)SULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROLINAMIDE

1-[(4-ACETAMIDOPHENYL)SULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROLINAMIDE

Cat. No.: B496721
M. Wt: 445.5g/mol
InChI Key: KDJZEAYXXGMXNW-UHFFFAOYSA-N
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Description

1-[(4-ACETAMIDOPHENYL)SULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROLINAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound, in particular, has been studied for its potential therapeutic applications in various fields, including medicine and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ACETAMIDOPHENYL)SULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROLINAMIDE typically involves multiple steps. One common method starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide . The intermediate product is then further reacted with various alkyl or aralkyl halides in N,N-dimethylformamide (DMF) using lithium hydride as a base to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ACETAMIDOPHENYL)SULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROLINAMIDE can undergo several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various N-substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-ACETAMIDOPHENYL)SULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROLINAMIDE stands out due to its unique combination of the sulfonamide group with the benzodioxin and prolinamide moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H23N3O6S

Molecular Weight

445.5g/mol

IUPAC Name

1-(4-acetamidophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H23N3O6S/c1-14(25)22-15-4-7-17(8-5-15)31(27,28)24-10-2-3-18(24)21(26)23-16-6-9-19-20(13-16)30-12-11-29-19/h4-9,13,18H,2-3,10-12H2,1H3,(H,22,25)(H,23,26)

InChI Key

KDJZEAYXXGMXNW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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